molecular formula C24H24N2O6 B11462588 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione

2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione

Cat. No.: B11462588
M. Wt: 436.5 g/mol
InChI Key: PTFFGFUQEODXHY-UHFFFAOYSA-N
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Description

2-(1,4-Dioxa-8-azaspiro[45]dec-8-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione is a complex organic compound that features a spirocyclic structure with an anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Spirocyclic Intermediate: This step involves the reaction of a suitable precursor with reagents that induce the formation of the spirocyclic structure.

    Attachment of the Anthracene Core: The anthracene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the spirocyclic structure or the anthracene core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroxyanthracene compounds.

Scientific Research Applications

Chemistry

    Organic Electronics: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Catalysis: It may serve as a ligand in transition metal catalysis, facilitating various organic transformations.

Biology and Medicine

    Drug Development: The compound’s structural features could be exploited in the design of new pharmaceuticals, particularly those targeting cancer or infectious diseases.

    Biological Probes: It may be used as a fluorescent probe for imaging and diagnostic applications.

Industry

    Materials Science: The compound could be incorporated into polymers or composites to enhance their mechanical and electronic properties.

    Sensors: Its fluorescence properties make it suitable for use in chemical sensors and biosensors.

Mechanism of Action

The mechanism by which 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties could influence the performance of devices like OLEDs or OPVs.

Comparison with Similar Compounds

Similar Compounds

    Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and anthraquinone share the anthracene core and exhibit similar electronic properties.

    Spirocyclic Compounds: Spiro[4.5]decane derivatives with various functional groups can be compared in terms of their stability and reactivity.

Uniqueness

The combination of a spirocyclic structure with an anthracene core and specific functional groups makes 2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-[(2-hydroxyethyl)amino]anthracene-9,10-dione unique. This structural complexity may confer distinct electronic, photophysical, and chemical properties, setting it apart from simpler analogs.

Properties

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1-(2-hydroxyethylamino)anthracene-9,10-dione

InChI

InChI=1S/C24H24N2O6/c27-12-9-25-20-18(23(30)26-10-7-24(8-11-26)31-13-14-32-24)6-5-17-19(20)22(29)16-4-2-1-3-15(16)21(17)28/h1-6,25,27H,7-14H2

InChI Key

PTFFGFUQEODXHY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)NCCO

Origin of Product

United States

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